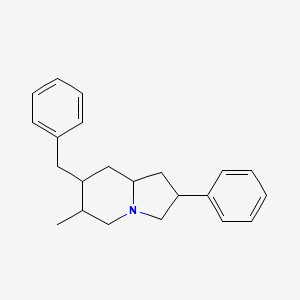
7-Benzyl-6-methyl-2-phenyloctahydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-6-methyl-2-phenyloctahydroindolizine is a complex organic compound belonging to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by its unique structure, which includes benzyl, methyl, and phenyl groups attached to an octahydroindolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-6-methyl-2-phenyloctahydroindolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-6-methyl-2-phenyloctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Benzyl-6-methyl-2-phenyloctahydroindolizine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-6-methyl-2-phenyloctahydroindolizine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological activities.
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives are known for their therapeutic applications.
Uniqueness: 7-Benzyl-6-methyl-2-phenyloctahydroindolizine stands out due to its unique combination of benzyl, methyl, and phenyl groups attached to the indolizine core
Properties
CAS No. |
64002-69-3 |
|---|---|
Molecular Formula |
C22H27N |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
7-benzyl-6-methyl-2-phenyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C22H27N/c1-17-15-23-16-21(19-10-6-3-7-11-19)14-22(23)13-20(17)12-18-8-4-2-5-9-18/h2-11,17,20-22H,12-16H2,1H3 |
InChI Key |
WCPGHCYSYWZKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CC(CC2CC1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)


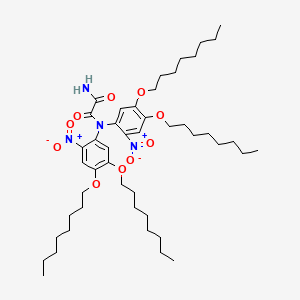

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
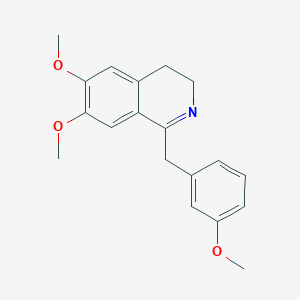
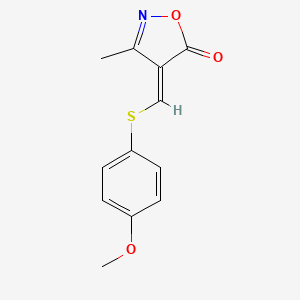
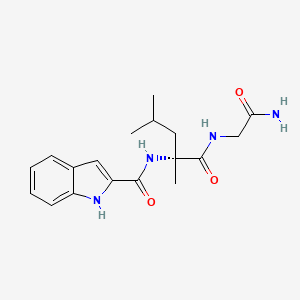
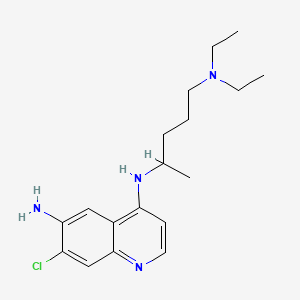
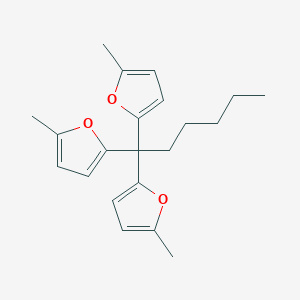
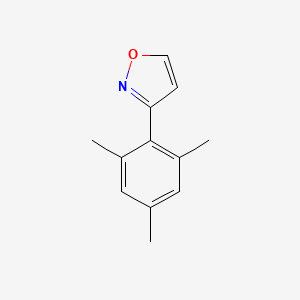
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)
